Metarrestin

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of ML246 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods for ML246 are still under development, but they generally follow similar synthetic routes with optimization for large-scale production. Efficient sample preparation for pharmacokinetic studies involves one-step protein precipitation paired with elution through a phospholipid filtration plate .

Analyse Chemischer Reaktionen

ML246 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: ML246 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an ML246 verändern und seine Aktivität beeinflussen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von ML246 mit modifizierten funktionellen Gruppen, die seine biologische Aktivität möglicherweise verbessern können .

Wissenschaftliche Forschungsanwendungen

Preclinical Studies

Numerous preclinical studies have demonstrated metarrestin's efficacy across various cancer models:

- Pancreatic Cancer : In mouse models, this compound significantly reduced metastasis and extended survival rates. Mice treated with this compound showed a more than twofold increase in life expectancy compared to untreated controls .

- Breast and Prostate Cancer : Similar results were observed in models of breast and prostate cancers, where this compound effectively shrank metastatic tumors without causing observable side effects .

Clinical Trials

This compound is currently progressing towards clinical trials:

- FDA Approval : An Investigational New Drug application for this compound has received FDA approval, allowing it to be tested in patients with pancreatic cancer. This marks a significant step towards evaluating its safety and efficacy in humans .

- Trial Objectives : The primary goals of ongoing clinical trials include determining the safe dosage of this compound and assessing its ability to shrink tumors in adult patients with various cancers, including pancreatic and breast cancers .

Case Study 1: Pancreatic Cancer Model

In a study published in Science Translational Medicine, researchers evaluated this compound's impact on pancreatic cancer models. The results indicated that treatment led to a significant reduction in tumor size and improved survival rates without adverse effects on organ function .

Case Study 2: Combination Therapy Potential

Another investigation explored the potential of using this compound alongside existing chemotherapeutic agents. The findings suggested that combining this compound with other therapies could enhance treatment outcomes by further reducing metastasis and improving patient survival rates .

Wirkmechanismus

ML246 exerts its effects by disrupting the nucleolar structure and inhibiting RNA polymerase I transcription. This inhibition is partly due to its interaction with the translation elongation factor eEF1A2. By targeting the perinucleolar compartment, ML246 effectively blocks metastatic development and extends survival in mouse cancer models . Additionally, ML246 induces autophagy, which helps in the clearance of amyloid oligomers in Alzheimer’s disease models .

Vergleich Mit ähnlichen Verbindungen

ML246 ist einzigartig in seiner spezifischen Zielrichtung des Perinukleolarkompartiments. Ähnliche Verbindungen umfassen:

Actinomycin D: Hemmt die RNA-Polymerase I, hat aber breitere Auswirkungen auf die RNA-Synthese.

CX-5461: Ein weiterer RNA-Polymerase-I-Inhibitor mit unterschiedlichen molekularen Zielen und Wegen.

Benzimidazol-Derivate: Diese Verbindungen zielen ebenfalls auf Nukleolusfunktionen ab, jedoch mit unterschiedlicher Spezifität und Wirksamkeit.

ML246 zeichnet sich durch seine Spezifität für das Perinukleolarkompartiment und seine doppelte Rolle in der Krebs- und neurodegenerativen Krankheitsforschung aus .

Biologische Aktivität

Metarrestin, a pyrrole–pyrimidine-derived small molecule, has emerged as a promising therapeutic agent targeting the perinucleolar compartment (PNC) in cancer cells. This compound has shown significant potential in inhibiting metastasis across various cancer types, including pancreatic, breast, and prostate cancers. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Key Pharmacokinetic Parameters

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential:

| Parameter | Value |

|---|---|

| Plasma Clearance | 48 mL/min/kg |

| Volume of Distribution | 17 L/kg |

| Oral Bioavailability | > 80% |

| Half-Life (t1/2) | 4.6 - 8.5 hours |

- Administration Methods : this compound has been administered via intravenous (IV), oral gavage (PO), and incorporated into chow for animal studies. In KPC mice with pancreatic tumors, a single dose of 25 mg/kg PO resulted in high intratumor concentrations well above the effective IC50 of 0.4 µM .

Dosing Studies

In preclinical studies, this compound was evaluated at various doses:

- Single Dose (SD) : 25 mg/kg PO led to plasma AUC of 14400 ng h/mL and C_max of 810 ng/mL.

- Multiple Dose (MD) : Daily administration at 25 mg/kg showed a significant accumulation in tumor tissues compared to plasma .

Targeting the Perinucleolar Compartment

This compound specifically disrupts the PNC, which is associated with metastatic behavior in cancer cells. The compound acts primarily by:

- Disassembling PNCs : At submicromolar concentrations, this compound effectively disassembles PNCs in various cancer cell lines .

- Inhibiting RNA Polymerase I Transcription : The compound interacts with the translation elongation factor eEF1A2, which is upregulated in metastatic cancers. This interaction is crucial for mediating the anti-metastatic effects of this compound .

Impact on Cancer Cell Behavior

This compound has been shown to:

- Inhibit Invasion : In vitro studies demonstrated reduced invasion capabilities in cancer cell lines treated with this compound.

- Extend Survival : Animal models treated with this compound exhibited reduced metastatic burden and extended survival compared to controls .

Efficacy in Animal Models

- Pancreatic Cancer Model :

- Breast and Prostate Cancer Models :

Clinical Trials

Currently, clinical trials are underway to evaluate the safety and tolerability of this compound in patients with metastatic solid tumors (NCT04222413). Early findings suggest that targeting PNC may represent a novel approach to cancer therapy, particularly for advanced stages where traditional treatments often fail .

Eigenschaften

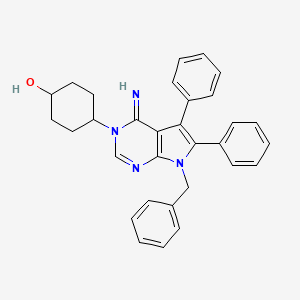

IUPAC Name |

4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXAUJFLWRPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443414-10-5 | |

| Record name | ML-246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.